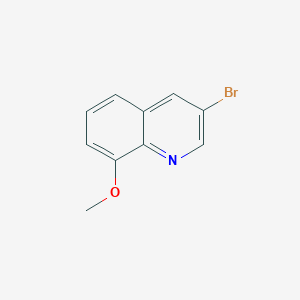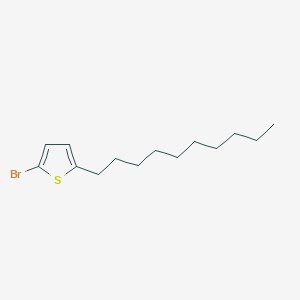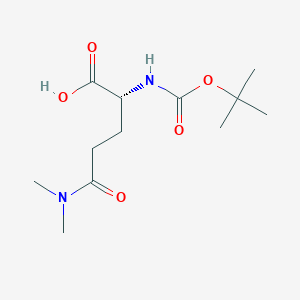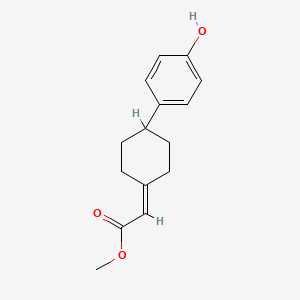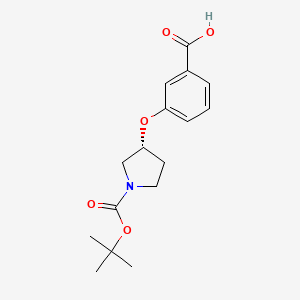
1-(3-Aminofenil)-3-etil-1-metilurea
Descripción general
Descripción
1-(3-Aminophenyl)-3-ethyl-1-methylurea is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminophenyl)-3-ethyl-1-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminophenyl)-3-ethyl-1-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Químicosensores para Iones Metálicos
El compuesto se ha utilizado en la síntesis de químicosensores, particularmente para la detección de iones Cu^2+ en muestras de agua. Estos químicosensores exhiben un cambio de color de amarillo claro a marrón al formar un complejo con Cu^2+, que se puede observar a simple vista. Esta aplicación es significativa para el monitoreo ambiental y la evaluación de la calidad del agua .
Técnicas de Detección de Fluorescencia
La incorporación del compuesto en sistemas de detección de fluorescencia ofrece alta selectividad y sensibilidad. La característica de reconocimiento "TURN-ON" para iones metálicos específicos como Cu^2+ es particularmente notable, con un límite de detección bajo. Esta aplicación es crucial tanto para estudios ecológicos como para investigaciones naturales .
Ciencias Analíticas
El papel del compuesto en las ciencias analíticas se destaca por su uso en espectrometría UV-visible. La selectividad distintiva y la mejora en la absorción a longitudes de onda específicas lo convierten en una herramienta valiosa para analizar la presencia de iones metálicos en varias muestras .
Química Computacional
Los cálculos de la teoría del funcional de densidad (DFT) que involucran al compuesto han proporcionado información sobre las interacciones entre el quimiosensor y los iones metálicos. Esta aplicación es esencial para comprender las propiedades electrónicas y estructurales que contribuyen a las capacidades de detección del compuesto .
Marcado Biológico y Manipulación de Proteínas
Si bien no está directamente relacionado con "1-(3-Aminofenil)-3-etil-1-metilurea", compuestos similares se han utilizado en el marcado biológico y la manipulación de proteínas. Esto sugiere aplicaciones potenciales en bioquímica para el compuesto en discusión, especialmente en el desarrollo de nuevas herramientas bioquímicas .
Desarrollo Terapéutico
La interacción de compuestos similares con proteínas y enzimas indica un potencial para "this compound" en el desarrollo terapéutico. Sus propiedades estructurales podrían aprovecharse para crear nuevos medicamentos o métodos de tratamiento .
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Aminophenyl)-3-ethyl-1-methylurea is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including proliferation, differentiation, motility, and adhesion.
Mode of Action
It is believed to interact with its target, the proto-oncogene tyrosine-protein kinase src, leading to changes in the enzyme’s activity . This interaction could potentially alter the signaling pathways regulated by this enzyme, affecting cellular processes.
Biochemical Pathways
These pathways play key roles in various cellular processes, including cell growth and division, survival, migration, and angiogenesis .
Result of Action
This could potentially lead to changes in cell growth, division, survival, migration, and angiogenesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Aminophenyl)-3-ethyl-1-methylurea. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Análisis Bioquímico
Biochemical Properties
1-(3-Aminophenyl)-3-ethyl-1-methylurea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine . The nature of these interactions involves the inhibition of enzyme activity, which can affect neurotransmission processes. Additionally, 1-(3-Aminophenyl)-3-ethyl-1-methylurea may interact with other proteins and receptors, influencing their function and activity.
Cellular Effects
The effects of 1-(3-Aminophenyl)-3-ethyl-1-methylurea on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 1-(3-Aminophenyl)-3-ethyl-1-methylurea can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These effects can have significant implications for cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Aminophenyl)-3-ethyl-1-methylurea involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 1-(3-Aminophenyl)-3-ethyl-1-methylurea binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminophenyl)-3-ethyl-1-methylurea can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods Long-term exposure to 1-(3-Aminophenyl)-3-ethyl-1-methylurea can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism
Dosage Effects in Animal Models
The effects of 1-(3-Aminophenyl)-3-ethyl-1-methylurea vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At high doses, 1-(3-Aminophenyl)-3-ethyl-1-methylurea can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
1-(3-Aminophenyl)-3-ethyl-1-methylurea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its biological activity . Additionally, 1-(3-Aminophenyl)-3-ethyl-1-methylurea can affect metabolic flux and metabolite levels, impacting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 1-(3-Aminophenyl)-3-ethyl-1-methylurea within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, 1-(3-Aminophenyl)-3-ethyl-1-methylurea may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These transport and distribution processes are essential for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(3-Aminophenyl)-3-ethyl-1-methylurea is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 1-(3-Aminophenyl)-3-ethyl-1-methylurea may localize to the nucleus, where it can influence gene expression and other nuclear processes. Alternatively, it may be directed to the cytoplasm or other organelles, affecting various cellular functions and biochemical pathways.
Propiedades
IUPAC Name |
1-(3-aminophenyl)-3-ethyl-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-12-10(14)13(2)9-6-4-5-8(11)7-9/h4-7H,3,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJCKTSRUKBNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


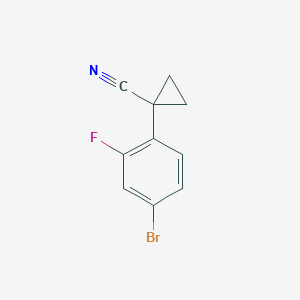


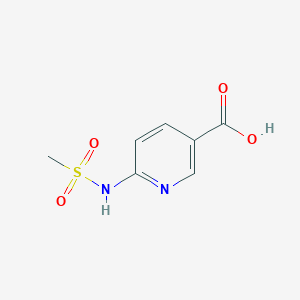
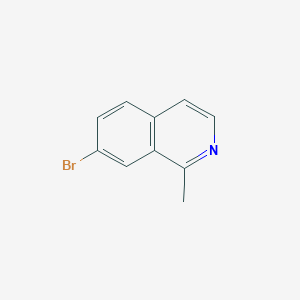
![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)
